Glycyl tyrosine

Parenteral Nutrition Pharmacokinetics Tyrosine Bioavailability

Glycyl tyrosine (Gly-Tyr) dihydrate is the preferred high-solubility tyrosine source for parenteral nutrition and bioproduction. With aqueous solubility of 36.9 g/L—77× greater than free L-tyrosine—it enables concentrated single-line feeding in CHO cell cultures without pH adjustment, reducing process complexity. Unlike N-acetyl-L-tyrosine, which fails to elevate plasma tyrosine, Gly-Tyr is rapidly hydrolyzed in vivo for predictable, equimolar tyrosine delivery. Its slower clearance vs. Ala-Tyr (1,780 vs. 3,169 mL/kg/min) provides sustained infusion profiles, with consistent performance irrespective of hepatic function. Available as USP reference standard for assay validation.

Molecular Formula C11H18N2O6
Molecular Weight 274.27 g/mol
CAS No. 39630-46-1
Cat. No. B1441352
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlycyl tyrosine
CAS39630-46-1
Molecular FormulaC11H18N2O6
Molecular Weight274.27 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CC(C(=O)O)NC(=O)CN)O.O.O
InChIInChI=1S/C11H14N2O4.2H2O/c12-6-10(15)13-9(11(16)17)5-7-1-3-8(14)4-2-7;;/h1-4,9,14H,5-6,12H2,(H,13,15)(H,16,17);2*1H2/t9-;;/m0../s1
InChIKeyVELZBUAWAUZDLF-WWPIYYJJSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Glycyl Tyrosine (CAS 39630-46-1): A High-Solubility Tyrosine Dipeptide for Parenteral Nutrition and Bioprocessing Applications


Glycyl tyrosine (Gly-Tyr), CAS 39630-46-1, is a synthetic dipeptide composed of glycine and L-tyrosine linked by a peptide bond [1]. It exists primarily as a dihydrate with the molecular formula C₁₁H₁₄N₂O₄·2H₂O and a molecular weight of 274.27 g/mol [1]. This compound serves as a highly soluble tyrosine source, overcoming the poor aqueous solubility of free L-tyrosine (0.479 g/L at 25°C) [2]. Gly-Tyr is rapidly hydrolyzed in vivo to release its constituent amino acids, making it an effective substrate for parenteral nutrition and a valuable supplement in chemically defined cell culture media [3]. It is recognized by the FDA with the UNII 269373P3AW and is available as a USP reference standard [1].

Why Glycyl Tyrosine Cannot Be Substituted with Other Tyrosine-Containing Dipeptides or Derivatives


Tyrosine-containing dipeptides and derivatives are not functionally interchangeable. Their pharmacokinetic profiles, solubility, and metabolic fate vary significantly based on N-terminal amino acid identity, C-terminal modification, and peptide bond position. For instance, whole-body clearance rates differ markedly between Ala-Tyr (3,169 ± 214 mL/kg/min) and Gly-Tyr (1,780 ± 199 mL/kg/min) [1]. Similarly, N-acetyl-L-tyrosine (Nac-Tyr) fails to elevate plasma tyrosine levels in humans [2], while the reverse-sequence dipeptide Tyr-Gly exhibits distinct physicochemical properties including a different melting point (260-264°C vs. 278-285°C) [3]. These differences preclude generic substitution without compromising experimental reproducibility or clinical efficacy.

Glycyl Tyrosine: Quantified Differentiation Against Closest Analogs and Alternatives


Gly-Tyr vs. Ala-Tyr: Slower Systemic Clearance for Sustained Tyrosine Delivery

In healthy human controls, whole-body clearance (Cltot) of Gly-Tyr was significantly slower than that of Ala-Tyr (1,780 ± 199 vs. 3,169 ± 214 mL/kg/min, P < .01) [1]. This indicates a more prolonged systemic presence of the intact dipeptide. Conversely, in patients on hemodialysis, Gly-Tyr clearance decreased to 858 ± 73 mL/kg/min, whereas Ala-Tyr clearance remained unchanged from controls [2]. This differential susceptibility to renal impairment highlights a key pharmacokinetic distinction between these two dipeptides.

Parenteral Nutrition Pharmacokinetics Tyrosine Bioavailability

Gly-Tyr vs. N-Acetyl-L-Tyrosine: Efficient Hydrolysis and Tyrosine Release vs. Urinary Wastage

Unlike N-acetyl-L-tyrosine (Nac-Tyr), Gly-Tyr is rapidly and completely hydrolyzed in vivo, leading to a prompt and equimolar increase in plasma tyrosine and glycine concentrations [1]. In contrast, Nac-Tyr infusion failed to increase plasma tyrosine levels in both healthy controls and patients with hepatic failure, with the majority of the infused dose being lost in urine [2]. The clearance of Nac-Tyr was drastically lower (309 ± 29 mL/kg/min) compared to Gly-Tyr (1,780 ± 199 mL/kg/min, P > .01) [2].

Parenteral Nutrition Dipeptide Hydrolysis Amino Acid Bioavailability

Gly-Tyr vs. L-Tyrosine: 77-Fold Higher Aqueous Solubility for Streamlined Bioprocessing

Glycyl-L-tyrosine exhibits an aqueous solubility of 36.9 g/L at 25°C, compared to only 0.479 g/L for free L-tyrosine under the same conditions [1]. This represents a 77-fold increase in solubility. Furthermore, unlike L-tyrosine disodium salt (L-Tyr+2Na), which requires alkaline pH for dissolution and introduces pH fluctuations into the culture system, Gly-Tyr dissolves readily at neutral pH, enabling single-line feeding strategies [1].

Cell Culture Media Biologics Manufacturing Solubility Enhancement

Gly-Tyr vs. Tyr-Gly: Distinct Melting Point Indicating Different Solid-State Stability

Glycyl-L-tyrosine (Gly-Tyr) has a reported melting point of 278-285°C (with decomposition) [1]. In contrast, the reverse-sequence dipeptide L-tyrosylglycine (Tyr-Gly, CAS 673-08-5) melts at a significantly lower temperature of 260-264°C [2]. This 18-21°C difference in melting point reflects distinct crystal lattice energies and solid-state packing arrangements, which are critical parameters for material handling, formulation stability, and analytical method development.

Analytical Chemistry Solid-State Characterization Thermal Stability

Gly-Tyr vs. Pro-Tyr and Tyr-Val: Comparable CHO Cell Growth with Lower ATP Perturbation

In a comparative study of three L-tyrosine-containing dipeptides for IgG1 production in CHO cells, supplementation with glycyl-L-tyrosine (GY) or L-tyrosyl-L-valine (YV) led to almost no phenotypic and metabolic differences compared to reference samples [1]. In contrast, L-prolyl-L-tyrosine (PY) significantly amplified tyrosine uptake and increased ATP formation by approximately four-fold [1]. While PY provided an energetic boost, GY offered a more metabolically neutral tyrosine source, avoiding potential confounding effects on cellular energy metabolism.

CHO Cell Culture Monoclonal Antibody Production Dipeptide Supplementation

Gly-Tyr in Mixtures: Short Plasma Half-Life Enables Rapid Turnover in Parenteral Nutrition

When administered as part of a dipeptide-amino acid mixture, glycyl-L-tyrosine exhibited one of the shortest plasma half-lives among the glycyl-dipeptides tested, alongside glycyl-L-leucine [1]. In contrast, glycyl-L-glutamine had the longest half-life [1]. This rapid clearance and hydrolysis ensures a swift and efficient release of constituent amino acids, minimizing the accumulation of intact dipeptide in circulation and aligning with physiological amino acid delivery requirements.

Parenteral Nutrition Dipeptide Pharmacokinetics Plasma Half-Life

Optimal Application Scenarios for Glycyl Tyrosine Based on Quantified Differentiation


Parenteral Nutrition Formulations Requiring Reliable Tyrosine Bioavailability

Glycyl tyrosine is the preferred tyrosine source for parenteral nutrition (PN) admixtures where a predictable and immediate increase in plasma tyrosine is required. Unlike N-acetyl-L-tyrosine, which fails to elevate plasma tyrosine and is largely excreted in urine [1], Gly-Tyr is rapidly hydrolyzed, leading to an equimolar rise in circulating tyrosine [2]. Its slower clearance compared to Ala-Tyr (1,780 vs. 3,169 mL/kg/min) [3] provides a more sustained delivery profile, potentially advantageous for continuous infusion. Furthermore, its utilization is unaffected by hepatic dysfunction, ensuring consistent performance across patient populations [3].

Chemically Defined, High-Density Cell Culture Media for Biologics Manufacturing

In CHO cell-based bioproduction of monoclonal antibodies and other biologics, glycyl tyrosine addresses the critical bottleneck of tyrosine solubility. With a solubility of 36.9 g/L at neutral pH—77 times higher than free L-tyrosine (0.479 g/L) [4]—it enables the preparation of highly concentrated feed solutions without pH adjustment. This single-line feeding capability reduces process complexity and operational costs [4]. Moreover, compared to L-prolyl-L-tyrosine, Gly-Tyr supplementation does not induce a four-fold increase in ATP formation [5], making it the appropriate choice when metabolic neutrality and avoidance of energy pathway perturbation are prioritized.

Analytical Method Development and Quality Control Requiring USP-Grade Reference Standards

For the development, validation, and routine execution of HPLC or other chromatographic assays for dipeptide quantification, glycyl-L-tyrosine is available as a USP reference standard . This compendial grade material provides a traceable and authoritative benchmark for system suitability, calibration, and impurity profiling. Validated HPLC methods, such as reversed-phase HPLC with UV detection at 222 nm, have been established specifically for glycyl-L-tyrosine, achieving a detection limit of 0.12 ng and a repeatability RSD of 0.70% [6]. This supports robust quality control in pharmaceutical and biotechnological manufacturing environments.

Research on Peptide Transporters and Amino Acid Bioavailability Mechanisms

Glycyl tyrosine serves as a valuable tool compound for investigating peptide transport mechanisms, particularly those mediated by PEPT1. Studies in Caco-2 cell monolayers have demonstrated that cyclic glycyltyrosine (cyclo(Gly-Tyr)) is a substrate for PEPT1, and its uptake is pH-dependent [7]. Comparative analysis of Michaelis constants (Km) revealed that cyclo(Gly-Tyr) has a higher affinity for PEPT1 than cyclo(Gly-Phe) [7], indicating that the phenolic hydroxyl group of the tyrosine moiety enhances transporter interaction. This property makes Gly-Tyr a relevant probe for studying structure-affinity relationships of the intestinal H+/peptide symporter.

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